2-(Ethoxymethyl)phenol
Description
Structure
3D Structure
Properties
IUPAC Name |
2-(ethoxymethyl)phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12O2/c1-2-11-7-8-5-3-4-6-9(8)10/h3-6,10H,2,7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNNUWFUVNWRCEO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCC1=CC=CC=C1O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0066664 | |
| Record name | .alpha.-Ethoxy-o-cresol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0066664 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Colourless to yellowish oily liquid, sweet smokey, vanillic odour | |
| Record name | o-(Ethoxymethyl)phenol | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/592/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Boiling Point |
111.00 to 113.00 °C. @ 20.00 mm Hg | |
| Record name | 2-(Ethoxymethyl)phenol | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0040449 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
slightly, slightly soluble in water; soluble in oils, miscible (in ethanol) | |
| Record name | 2-(Ethoxymethyl)phenol | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0040449 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
| Record name | o-(Ethoxymethyl)phenol | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/592/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Density |
1.047-1.052 | |
| Record name | o-(Ethoxymethyl)phenol | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/592/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
CAS No. |
20920-83-6 | |
| Record name | 2-(Ethoxymethyl)phenol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=20920-83-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(Ethoxymethyl)phenol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020920836 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Phenol, 2-(ethoxymethyl)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | .alpha.-Ethoxy-o-cresol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0066664 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(ETHOXYMETHYL)PHENOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z4A6NG7L1F | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | 2-(Ethoxymethyl)phenol | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0040449 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Synthetic Methodologies and Precursor Chemistry of 2 Ethoxymethyl Phenol
Established Synthetic Pathways for 2-(Ethoxymethyl)phenol and Related Benzylethers
Traditional methods for synthesizing benzyl (B1604629) ethers like this compound primarily rely on nucleophilic substitution reactions, where a phenoxide acts as a nucleophile or a benzyl-type alcohol is converted into an ether.
The most common and direct approach to forming the ether linkage in this compound is through the alkylation of a phenol (B47542). This typically involves the Williamson ether synthesis, where a phenoxide anion reacts with an alkyl halide via an SN2 mechanism. pharmaxchange.info
Phenolate Alkylation : In this strategy, a phenol is first deprotonated by a base to form a more nucleophilic phenoxide ion. This ion then attacks an appropriate alkyl halide. For the synthesis of this compound, this would involve the reaction of a phenoxide with an ethoxymethyl halide (e.g., ethoxymethyl chloride). The choice of solvent is crucial, as it can influence the ratio of O-alkylation to C-alkylation. pharmaxchange.info Protic solvents can solvate the phenoxide oxygen, potentially favoring C-alkylation, whereas aprotic solvents like DMF or DMSO tend to promote the desired O-alkylation. pharmaxchange.info
Etherification of Salicyl Alcohol : An alternative route involves the etherification of 2-hydroxybenzyl alcohol (salicyl alcohol). In this case, the benzylic hydroxyl group is converted into an ether. This can be achieved under acidic or basic conditions. For instance, reacting salicyl alcohol with ethanol (B145695) in the presence of an acid catalyst can yield this compound. It is important to note that salicyl alcohol itself can undergo other reactions, such as esterification of its phenolic hydroxyl group or oxidation to salicylaldehyde, so reaction conditions must be carefully controlled. mdpi.com
A specific ortho-selective ethoxymethylation method has been reported where phenol is first reacted with formaldehyde (B43269) in the presence of phenylboronic acid to form a 1,3,2-benzodioxaborin intermediate. mdpi.com Subsequent treatment of this intermediate with ethanol and a sulfuric acid catalyst yields this compound. mdpi.com
Phenol derivatization is a broad field that encompasses various chemical modifications of the phenol functional group. nih.gov These techniques are often employed to protect the hydroxyl group, alter the molecule's electronic properties, or introduce new functionalities.
Key derivatization strategies applicable to the synthesis of precursors for this compound include:
Protection-Alkylation-Deprotection : In complex molecules, it may be necessary to protect other functional groups before performing the etherification. The phenolic hydroxyl group itself can be protected, followed by modification of another part of the molecule, and then deprotection.
Hydroxymethylation followed by Etherification : A common strategy is to first introduce a hydroxymethyl group (-CH₂OH) onto the aromatic ring, ortho to the phenolic hydroxyl group, to form salicyl alcohol. This can be achieved through reactions like the Lederer-Manach reaction (using formaldehyde and a base). The resulting salicyl alcohol can then be selectively etherified on the benzylic alcohol, as described previously.
Silylation : Phenols can be converted to their corresponding silyl (B83357) ethers, such as t-butyldimethylsilyl (TBDMS) ethers, through reactions with agents like N-(t-butyldimethylsilyl)-N-methyltrifluoroacetamide (MTBSTFA). researchgate.net While primarily used for analytical purposes or as a protecting group strategy, this highlights the reactivity of the phenolic hydroxyl group which is central to most synthetic routes. researchgate.net
Advanced Synthetic Approaches and Catalytic Methods
Modern organic synthesis emphasizes the development of more efficient and environmentally benign methods. For benzyl ether synthesis, this includes transition-metal-free couplings and novel catalytic versions of classical reactions.
A significant advancement in C-O bond formation is the development of cross-dehydrogenative coupling (CDC) reactions. These methods create a bond between two C-H or C-H and X-H bonds, often with the loss of only a hydrogen molecule. Recently, a practical transition-metal-free CDC methodology has been developed for the synthesis of benzyl ethers. rsc.orgrsc.org
This approach involves the aerobic coupling of benzylic C(sp³)–H bonds with various alcohols, catalyzed by a simple base such as potassium tert-butoxide (KOtBu) or potassium hydroxide (B78521) (KOH). rsc.orgbohrium.com Molecular oxygen serves as the sole and sustainable oxidant. rsc.orgresearchgate.net This method is notable for its ability to directly and selectively functionalize benzylic C-H bonds, providing a practical and green pathway to construct benzyl ethers under mild conditions. rsc.orgnais.net.cn
| Substrate (Benzylic C-H Source) | Alcohol | Base Catalyst | Oxidant | Yield |
| Toluene Derivative | Ethanol | KOtBu or KOH | O₂ (air) | Moderate to High |
| 4-Alkylphenol | Methanol (B129727) | KOtBu | O₂ (air) | High |
| Substituted Toluene | Propanol | KOH | O₂ (air) | Moderate to High |
This table represents generalized findings from recent studies on transition-metal-free CDC reactions for benzyl ether synthesis. rsc.orgbohrium.com
Nucleophilic aromatic substitution (SNAr) is a fundamental reaction for introducing heteroatoms into an aromatic ring. researchgate.net Traditionally, SNAr is limited to electron-deficient aromatic systems. However, recent advances have introduced catalytic methods that expand the scope of this reaction to electron-neutral and even electron-rich aryl halides, which are typically inert under classical SNAr conditions. researchgate.netlibretexts.org
These catalytic systems often employ transition metals like Ruthenium (Ru) or Rhodium (Rh) as arenophilic π-acids. acs.org The metal catalyst coordinates to the aromatic ring of the aryl halide, enhancing its electrophilicity and facilitating nucleophilic attack. acs.org This strategy has been successfully applied to the synthesis of phenols and phenyl ethers from aryl fluorides, chlorides, and bromides. acs.org
Another advanced strategy for activating otherwise inert aryl halides involves leveraging radical intermediates. osti.gov In this approach for halophenols, the homolysis of the aryl O-H bond generates a phenoxyl radical. This radical acts as a powerful, transient electron-withdrawing group, significantly lowering the energy barrier for nucleophilic substitution at a different position on the ring. osti.gov
The Ullmann reaction, or Ullmann condensation, is a classic method for forming aryl-oxygen (C-O) bonds, typically to synthesize diaryl ethers (aryloxy phenols). semanticscholar.orgencyclopedia.pub The traditional reaction involves the coupling of an aryl halide with a phenol (or its corresponding phenoxide) in the presence of stoichiometric amounts of copper at high temperatures. organic-chemistry.orgnih.gov
Modern variations of the Ullmann reaction have significantly improved its utility and scope by using catalytic amounts of copper along with various ligands. These improved methods often proceed under milder conditions and tolerate a wider range of functional groups.
| Aryl Halide | Phenol | Copper Source | Ligand | Base |
| Aryl Iodide | Substituted Phenol | CuI | N,N-dimethylglycine | Cs₂CO₃ |
| Aryl Bromide | Phenol | CuO Nanoparticles | None | KOH |
| Aryl Chloride | Resorcinol | Cu₂O | Picolinic Acid | K₂CO₃ |
This table summarizes typical components used in modern copper-catalyzed Ullmann C-O coupling reactions. semanticscholar.orgorganic-chemistry.orgmdpi.com
While the Ullmann coupling is primarily used for diaryl ethers, its principles of copper-catalyzed C-O bond formation are a cornerstone of phenol derivatization chemistry. semanticscholar.org
Utilization of Grignard Reagents in Aryloxy Phenol Synthesis
Grignard reagents, organomagnesium halides (R-Mg-X), are powerful nucleophiles widely employed in the formation of carbon-carbon bonds. In the context of aryloxy phenol synthesis, they can be utilized to introduce alkyl or aryl groups to a phenolic backbone. While a direct synthesis of this compound using a Grignard reagent to form the ethoxymethyl group is not a standard approach, Grignard reagents are instrumental in preparing key precursors.
For instance, a Grignard reagent could be used to react with an appropriately protected ortho-alkoxybenzaldehyde. The reaction of an aryl Grignard reagent with formaldehyde can yield a benzyl alcohol, which could then be etherified. More specifically, a Grignard reagent could add to an aldehyde or ketone on an aromatic ring, which, after reduction and etherification steps, could lead to the desired substituted phenol. masterorganicchemistry.comleah4sci.comlibretexts.orgchemguide.co.uk
The general mechanism involves the nucleophilic attack of the carbanionic carbon of the Grignard reagent on the electrophilic carbonyl carbon of an aldehyde or ketone. leah4sci.comchemguide.co.uk The resulting magnesium alkoxide is then protonated in an acidic workup to yield the corresponding alcohol. libretexts.org
Table 1: Examples of Grignard Reactions with Carbonyl Compounds
| Grignard Reagent | Carbonyl Compound | Intermediate | Final Product (after workup) |
| Phenylmagnesium Bromide | Formaldehyde | Phenyl(magnesiooxy)methane | Benzyl alcohol |
| Methylmagnesium Chloride | Benzaldehyde | 1-Phenyl-1-(magnesiooxy)ethane | 1-Phenylethanol |
This table illustrates the general reactivity of Grignard reagents with carbonyl compounds to form alcohols, which can be precursors in more complex syntheses.
Hydrolysis of Diazonium Salts in Phenol Synthesis
The hydrolysis of aryl diazonium salts is a classic and reliable method for the synthesis of phenols. This process begins with the diazotization of a primary aromatic amine, such as an aniline (B41778) derivative, using nitrous acid (HNO₂), which is typically generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong acid like hydrochloric acid (HCl) at low temperatures (0–5 °C).
The resulting diazonium salt (Ar-N₂⁺X⁻) is a versatile intermediate. The diazonium group is an excellent leaving group (as N₂ gas), which can be displaced by a hydroxyl group upon heating the aqueous solution of the diazonium salt.
For the synthesis of a precursor to this compound, one could envision starting with 2-(ethoxymethyl)aniline. Diazotization of this aniline derivative would yield 2-(ethoxymethyl)benzenediazonium chloride. Subsequent hydrolysis by heating in water would replace the diazonium group with a hydroxyl group, affording the target molecule, this compound.
Reaction Scheme:
2-(ethoxymethyl)aniline + NaNO₂/HCl (0-5°C) → 2-(ethoxymethyl)benzenediazonium chloride 2-(ethoxymethyl)benzenediazonium chloride + H₂O (heat) → this compound + N₂ + HCl
This method is advantageous for its clean reaction and the high stability of the aryl diazonium salt intermediate under controlled conditions.
Preparation of Modified this compound Analogues
Synthesis of Halogenated Ethoxymethylphenols
The synthesis of halogenated derivatives of this compound can be approached in two primary ways: by direct halogenation of this compound or by starting with a pre-halogenated phenol and subsequently introducing the ethoxymethyl group.
Direct halogenation of this compound would involve electrophilic aromatic substitution. The hydroxyl group is a strongly activating, ortho-, para-directing group. Since the ortho-position is already substituted, halogenation would be expected to occur at the para-position (position 4) and the other ortho-position (position 6). The reaction conditions would need to be carefully controlled to favor mono- or di-substitution. For example, bromination can be achieved using bromine in a relatively non-polar solvent. masterorganicchemistry.com
Table 2: Potential Products of Direct Bromination of this compound
| Reactant | Reagent | Major Product(s) |
| This compound | Br₂ in CCl₄ | 4-Bromo-2-(ethoxymethyl)phenol and 2,4-Dibromo-6-(ethoxymethyl)phenol |
Alternatively, starting with a halogenated phenol, such as 4-bromophenol, the ethoxymethyl group can be introduced. A reported ortho-selective ethoxymethylation involves the reaction of the phenol with formaldehyde in the presence of phenylboronic acid, which forms a 1,3,2-benzodioxaborin intermediate. Subsequent treatment with ethanol and a catalytic amount of sulfuric acid yields the desired this compound derivative. mdpi.com This method could be adapted for halogenated phenols to produce halogenated 2-(ethoxymethyl)phenols with high regioselectivity.
Incorporation of Other Substituents (e.g., methoxymethyl)
The synthesis of analogues with different alkoxyalkyl groups, such as 2-(methoxymethyl)phenol (B1295808), can be achieved using similar strategies to those for the ethoxymethyl derivative.
One direct method is the ortho-selective hydroxymethylation of phenol, followed by etherification. The reaction of phenol with formaldehyde can be directed to the ortho position using specific catalysts. iitm.ac.in The resulting 2-(hydroxymethyl)phenol (salicyl alcohol) can then be converted to 2-(methoxymethyl)phenol via a Williamson ether synthesis, reacting it with a methylating agent like methyl iodide or dimethyl sulfate (B86663) in the presence of a base.
A more direct approach for methoxymethylation of phenols involves the use of methoxymethyl chloride (MOM-Cl) or dimethoxymethane (B151124) in the presence of a suitable catalyst. These methods can provide the 2-(methoxymethyl)phenol directly from phenol, although regioselectivity can be a challenge without specific directing groups or catalysts.
A patent describes a method for producing p-(2-methoxy)ethylphenol, a regioisomer, which involves a Grignard reaction of a protected p-halophenol with ethylene (B1197577) oxide, followed by etherification. google.com A similar strategy could potentially be adapted for the synthesis of the ortho-isomer.
Table 3: Comparison of Synthetic Routes to 2-(Alkoxymethyl)phenols
| Target Compound | Starting Material | Key Reagents | Method |
| This compound | Phenol | Formaldehyde, Phenylboronic acid, Ethanol, H₂SO₄ | ortho-selective ethoxymethylation |
| 2-(Methoxymethyl)phenol | Phenol | Formaldehyde, Catalyst for hydroxymethylation; then Methyl iodide, Base | Hydroxymethylation followed by Williamson ether synthesis |
Spectroscopic and Advanced Structural Elucidation of 2 Ethoxymethyl Phenol
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
NMR spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule.
The ¹H NMR spectrum of 2-(Ethoxymethyl)phenol is predicted to exhibit distinct signals corresponding to each unique proton environment in the molecule. The aromatic region would show complex multiplets for the four protons on the benzene (B151609) ring. The ethoxymethyl group gives rise to three distinct signals: a triplet for the terminal methyl protons, a quartet for the adjacent methylene (B1212753) protons, and a singlet for the methylene protons attached to the aromatic ring. The phenolic hydroxyl proton typically appears as a broad singlet, the chemical shift of which can be concentration and solvent dependent.
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Coupling Constant (J, Hz) | Integration |
| -OH | Variable (e.g., 5.0-7.0) | Broad Singlet | - | 1H |
| Aromatic (H3-H6) | 6.8 - 7.3 | Multiplet | - | 4H |
| Ar-CH₂-O- | ~4.6 | Singlet | - | 2H |
| -O-CH₂-CH₃ | ~3.6 | Quartet | ~7.0 | 2H |
| -CH₃ | ~1.2 | Triplet | ~7.0 | 3H |
Table 1: Predicted ¹H NMR Data for this compound.
The ¹³C NMR spectrum provides information on the different carbon environments within the molecule. For this compound, nine distinct signals are expected. The six aromatic carbons will resonate in the typical downfield region of ~115-156 ppm. The carbon atom bonded to the hydroxyl group (C1) is expected to be the most downfield among the aromatic signals. The three aliphatic carbons of the ethoxymethyl group will appear in the upfield region of the spectrum.
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C1 (-OH) | ~156 |
| C2 (-CH₂OEt) | ~128 |
| C3-C6 (Aromatic) | 115 - 130 |
| Ar-CH₂-O- | ~70 |
| -O-CH₂-CH₃ | ~66 |
| -CH₃ | ~15 |
Table 2: Predicted ¹³C NMR Data for this compound.
While one-dimensional NMR provides fundamental data, two-dimensional (2D) NMR techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would further confirm the structure.
COSY: A ¹H-¹H COSY spectrum would show correlations between coupled protons. Key expected correlations include the coupling between the -O-CH₂- protons and the -CH₃ protons of the ethyl group, which would appear as a cross-peak.
HSQC: An HSQC spectrum correlates each proton signal with its directly attached carbon. This would definitively link the proton assignments in Table 1 to the carbon assignments in Table 2, for instance, confirming the attachment of the triplet at ~1.2 ppm to the carbon at ~15 ppm.
Infrared (IR) Spectroscopy for Functional Group Characterization
IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to specific bond vibrations. The IR spectrum of this compound would be characterized by several key absorption bands. A prominent, broad absorption band in the region of 3200-3600 cm⁻¹ is characteristic of the O-H stretching vibration of the phenolic hydroxyl group; its broadness is a result of intermolecular hydrogen bonding. docbrown.info The presence of both aromatic and aliphatic C-H bonds is confirmed by stretching vibrations just above and below 3000 cm⁻¹, respectively. The C-O stretching vibrations for the phenol (B47542) and the ether linkage are expected in the 1250-1000 cm⁻¹ region. researchgate.net Aromatic C=C stretching vibrations are typically observed in the 1600-1450 cm⁻¹ range. docbrown.infonist.gov
| Vibrational Mode | Characteristic Wavenumber (cm⁻¹) |
| O-H Stretch (Phenol, H-bonded) | 3200 - 3600 (Broad) |
| C-H Stretch (Aromatic) | 3000 - 3100 |
| C-H Stretch (Aliphatic) | 2850 - 2980 |
| C=C Stretch (Aromatic) | 1450 - 1600 |
| C-O Stretch (Phenol, Ether) | 1000 - 1250 |
Table 3: Characteristic IR Absorption Bands for this compound.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry provides information about the molecular weight and structural features of a molecule based on its mass-to-charge ratio (m/z) and fragmentation pattern. The nominal molecular weight of this compound is 152.19 g/mol . nih.govhmdb.ca In an electron ionization (EI) mass spectrum, a molecular ion peak (M⁺) would be expected at m/z 152. Key fragmentation pathways would likely involve the cleavage of the ether bonds. Common fragments would include the loss of an ethoxy group (-OCH₂CH₃) or the entire ethoxymethyl side chain.
HRESIMS is a soft ionization technique that provides highly accurate mass measurements, allowing for the determination of a compound's elemental composition. For this compound (C₉H₁₂O₂), the calculated exact mass is 152.08373 Da. nih.gov HRESIMS analysis would confirm this precise mass, distinguishing it from other compounds with the same nominal mass. Predicted m/z values for common adducts include 153.09100 for [M+H]⁺ and 175.07294 for [M+Na]⁺. uni.lu This high level of accuracy is definitive in confirming the molecular formula of the compound.
Elemental Analysis for Empirical Formula Validation
Elemental analysis is a fundamental analytical technique used to determine the mass percentages of the elements (typically carbon, hydrogen, nitrogen, and sulfur) in a compound. The experimental results are then compared with the theoretical values calculated from the compound's proposed molecular formula. This comparison serves as a crucial check for the purity and the empirical formula of a synthesized or isolated compound.
The molecular formula for this compound is C₉H₁₂O₂. chemspider.comnih.gov Based on this formula, the theoretical elemental composition can be calculated. The molar mass of this compound is 152.19 g/mol .
The theoretical percentages of carbon, hydrogen, and oxygen are as follows:
Carbon (C): (9 * 12.011 g/mol ) / 152.19 g/mol * 100% = 71.02%
Hydrogen (H): (12 * 1.008 g/mol ) / 152.19 g/mol * 100% = 7.95%
Oxygen (O): (2 * 15.999 g/mol ) / 152.19 g/mol * 100% = 21.03%
Experimental data from an elemental analysis of a pure sample of this compound would be expected to closely match these theoretical values, typically within a margin of ±0.4%.
Table 2: Comparison of Theoretical and Placeholder Experimental Elemental Analysis Data for this compound.
| Element | Theoretical % | Experimental % |
| Carbon (C) | 71.02 | Data not available |
| Hydrogen (H) | 7.95 | Data not available |
| Oxygen (O) | 21.03 | Data not available |
The close agreement between experimental and theoretical values in elemental analysis provides strong evidence for the compound's empirical formula and purity.
Computational and Theoretical Chemistry Studies on 2 Ethoxymethyl Phenol
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations are fundamental in modern chemistry for investigating the electronic structure and reactivity of molecules from first principles. Methodologies such as Density Functional Theory (DFT) and Hartree-Fock (HF) are pivotal in this regard, providing detailed information about molecular geometry, orbital energies, and other electronic properties.
Density Functional Theory (DFT) Applications
Density Functional Theory (DFT) has become a leading method in computational chemistry due to its excellent balance of accuracy and computational cost. DFT calculations for a molecule like 2-(Ethoxymethyl)phenol would typically involve the use of a functional, such as B3LYP, to approximate the exchange-correlation energy, a key component in determining the electronic structure. doaj.orgfigshare.comdergipark.org.tr
A primary application of DFT is the optimization of the molecular geometry. This process determines the lowest energy arrangement of the atoms, providing theoretical values for bond lengths, bond angles, and dihedral angles. For this compound, this would reveal how the ethoxymethyl substituent influences the geometry of the phenol (B47542) ring.
Furthermore, DFT is employed to calculate the frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies of these orbitals are crucial for understanding the molecule's reactivity. A smaller HOMO-LUMO energy gap generally indicates higher chemical reactivity. In studies of various phenolic compounds, DFT calculations have been instrumental in analyzing their electronic properties and reactivity. fao.orgutq.edu.iq
Table 1: Illustrative DFT-Calculated Properties for a Phenolic Compound (Note: These are representative values based on similar compounds and not experimental data for this compound.)
| Property | Calculated Value |
|---|---|
| Total Energy (Hartree) | -499.0 |
| HOMO Energy (eV) | -6.5 |
| LUMO Energy (eV) | -1.2 |
| HOMO-LUMO Gap (eV) | 5.3 |
| Dipole Moment (Debye) | 2.1 |
Hartree-Fock (HF) Level Calculations
The Hartree-Fock (HF) method is another cornerstone of quantum chemical calculations. ntnu.noarxiv.org It approximates the many-electron wavefunction as a single Slater determinant, providing a foundational understanding of the electronic structure. While generally less accurate than DFT for many applications due to its neglect of electron correlation, HF calculations are still valuable, particularly as a starting point for more advanced methods. nih.gov
For this compound, an HF calculation would yield optimized geometry and molecular orbital energies. Comparing HF and DFT results is a common practice to assess the impact of electron correlation on the predicted properties of a molecule. Computational studies on other phenolic compounds have utilized HF theory to investigate their structure and reactivity. nih.gov
Basis Set Selection and Optimization in Theoretical Studies
The accuracy of both DFT and HF calculations is highly dependent on the choice of the basis set, which is a set of mathematical functions used to build the molecular orbitals. Common basis sets include Pople-style basis sets like 6-31G(d,p) and 6-311++G(d,p), as well as correlation-consistent basis sets. dergipark.org.trsemanticscholar.org
The selection of a basis set is a compromise between accuracy and computational expense. For a molecule like this compound, a basis set such as 6-311++G(d,p) would likely provide a good balance, incorporating polarization and diffuse functions to accurately describe the electronic distribution, especially around the electronegative oxygen atoms. The process of geometry optimization is carried out by systematically adjusting the molecular coordinates to find the minimum energy structure for the chosen level of theory and basis set.
Molecular Electrostatic Potential (MEP) Analysis
Molecular Electrostatic Potential (MEP) analysis is a valuable tool for understanding the charge distribution and predicting the reactive sites of a molecule. researchgate.net The MEP map provides a visual representation of the electrostatic potential on the electron density surface.
For this compound, an MEP analysis would highlight regions of negative potential (typically color-coded in red) and positive potential (blue). The areas of negative potential, rich in electrons, are susceptible to electrophilic attack, while the positive potential regions, which are electron-deficient, are prone to nucleophilic attack. It is expected that the region around the phenolic oxygen atom would exhibit a significant negative potential, indicating its role as a hydrogen bond acceptor and a site for electrophilic attack. The hydrogen of the hydroxyl group would show a strong positive potential, marking it as a hydrogen bond donor site. dergipark.org.tr
Natural Bond Orbital (NBO) Analysis for Bonding Characteristics
Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic interactions within a molecule. doaj.orgiau.ir By transforming the calculated wavefunction into a set of localized orbitals, NBO analysis quantifies intramolecular interactions, such as hyperconjugation, and provides insights into the stability arising from these interactions.
Analysis of Nonlinear Optical (NLO) Properties
The study of nonlinear optical (NLO) properties of molecules is a significant area of research due to their potential applications in optoelectronic technologies. nih.gov Computational methods can predict the NLO response of a molecule, primarily through the calculation of the dipole moment (μ), polarizability (α), and the first-order hyperpolarizability (β). researchgate.net
For this compound, theoretical calculations could predict its NLO properties. Molecules with significant intramolecular charge transfer, often found in donor-acceptor systems, tend to exhibit large hyperpolarizability values. The presence of the electron-donating hydroxyl and ethoxymethyl groups on the phenol ring could lead to a notable NLO response. DFT calculations are a common approach to compute these properties, providing a theoretical screening of a molecule's potential for NLO applications. frontiersin.orgresearchgate.net
Table 2: Illustrative NLO Properties for a Phenolic Compound (Note: These are representative values based on similar compounds and not experimental data for this compound.)
| Property | Calculated Value |
|---|---|
| Polarizability (α) (a.u.) | 95 |
| First Hyperpolarizability (β) (a.u.) | 150 |
Potential Energy Surface (PES) Scans and Conformational Analysis
Potential energy surface (PES) scans are a fundamental computational tool used to explore the conformational space of a molecule. By systematically changing specific dihedral angles and calculating the corresponding energy, a map of the molecule's energy landscape can be generated. This analysis is crucial for identifying stable conformers (energy minima) and transition states (saddle points) that govern the molecule's flexibility and intermolecular interactions.
Key Research Findings:
Conformational Preferences: Theoretical calculations reveal that the most stable conformers of this compound are those where the ethoxymethyl group is oriented in a way that minimizes steric hindrance with the hydroxyl group on the phenol ring. Intramolecular hydrogen bonding between the hydroxyl hydrogen and the ether oxygen of the ethoxymethyl group can also play a significant role in stabilizing certain conformations.
Rotational Barriers: The energy barriers to rotation around the key dihedral angles determine the flexibility of the ethoxymethyl side chain. PES scans indicate the energy required for the molecule to transition between different stable conformations.
Table 1: Calculated Relative Energies of this compound Conformers
| Conformer | Dihedral Angle (C-C-O-C) (°) | Dihedral Angle (C-O-C-C) (°) | Relative Energy (kcal/mol) |
| 1 | 0 | 180 | 0.00 |
| 2 | 180 | 180 | 1.25 |
| 3 | 60 | 180 | 2.50 |
| 4 | -60 | 180 | 2.50 |
Note: Data is illustrative and based on general principles of conformational analysis. Actual values would be derived from specific quantum chemical calculations.
In Silico Modeling for Material Design and Screening
In silico modeling has emerged as an indispensable tool for the rational design and screening of novel materials, offering a cost-effective and time-efficient alternative to traditional experimental approaches. By simulating molecular interactions and predicting material properties, computational methods can guide the synthesis of materials with desired characteristics. For this compound, its bifunctional nature—containing both a hydroxyl group and an ether linkage—makes it an interesting candidate for incorporation into polymers and other advanced materials.
Key Research Findings:
Polymer Subunit Simulation: Molecular dynamics (MD) simulations can be employed to model the behavior of polymers incorporating this compound as a monomeric unit. These simulations can predict properties such as glass transition temperature, mechanical strength, and thermal stability.
Screening for Host-Guest Interactions: The electronic and structural features of this compound can be analyzed using computational methods to screen its potential for forming host-guest complexes. This is relevant for applications in areas such as chemical sensing and separation science.
Table 2: Predicted Material Properties from In Silico Modeling
| Property | Predicted Value | Computational Method |
| Glass Transition Temperature (Tg) | 380 K | Molecular Dynamics (MD) |
| Young's Modulus | 3.5 GPa | MD Simulation |
| Binding Energy with Metal Cation | -25 kcal/mol | Density Functional Theory (DFT) |
Note: Data is illustrative and represents the type of information that can be obtained from in silico modeling.
Theoretical Predictions of Reaction Pathways and Rate Coefficients
Computational chemistry provides a framework for investigating the mechanisms of chemical reactions, identifying transition states, and calculating reaction rates. For this compound, theoretical studies can elucidate its reactivity in various chemical transformations, such as oxidation, electrophilic substitution, and polymerization.
Density Functional Theory (DFT) is a widely used quantum mechanical method for these investigations due to its balance of accuracy and computational cost. By mapping the potential energy surface for a given reaction, the minimum energy path from reactants to products can be determined.
Key Research Findings:
Reaction Mechanism Elucidation: Theoretical calculations can be used to propose and evaluate different possible mechanisms for a reaction involving this compound. For example, the mechanism of its reaction with an oxidizing agent can be studied to determine whether the reaction proceeds via a radical or an ionic pathway.
Rate Coefficient Prediction: Transition state theory, combined with the calculated energies of reactants and transition states, allows for the prediction of reaction rate coefficients. This information is crucial for understanding and optimizing reaction conditions.
Table 3: Calculated Activation Energies for Reactions of this compound
| Reaction Type | Reactant | Activation Energy (Ea) (kcal/mol) |
| Electrophilic Aromatic Substitution | Nitronium ion | 15.8 |
| O-H Bond Cleavage | Hydroxyl radical | 8.2 |
| Ether Cleavage | Hydronium ion | 25.1 |
Note: Data is illustrative and based on typical values for similar phenolic compounds.
Chemical Reactivity and Mechanistic Investigations of 2 Ethoxymethyl Phenol
Reactions Involving the Ethoxymethyl Moiety
Participation in Condensation Reactions
Condensation reactions are a cornerstone of organic synthesis, enabling the formation of larger molecules from smaller units with the concurrent elimination of a small molecule, such as water. Phenolic compounds, including 2-(Ethoxymethyl)phenol, are valuable substrates in several such transformations due to the activating nature of the hydroxyl group, which enhances the nucleophilicity of the aromatic ring, particularly at the ortho and para positions. Two notable examples of condensation reactions relevant to phenols are the Mannich and Pictet-Spengler reactions.
The Mannich reaction is a three-component condensation involving an active hydrogen-containing compound (like a phenol), an aldehyde (commonly formaldehyde), and a primary or secondary amine. The reaction proceeds via the formation of an iminium ion from the aldehyde and amine, which then acts as an electrophile. The electron-rich phenol (B47542) attacks the iminium ion, leading to the formation of a new carbon-carbon bond and the introduction of an aminomethyl group onto the aromatic ring. For this compound, the hydroxyl group would direct this substitution primarily to the para position (position 4), and to a lesser extent, the other ortho position (position 6). The general mechanism for the Mannich reaction with a phenol is illustrated below.
General Mechanism of the Mannich Reaction with Phenol:
Formation of an iminium ion from the reaction of an amine with an aldehyde.
Electrophilic attack of the electron-rich phenol on the iminium ion.
Deprotonation to restore aromaticity, yielding the aminomethylated phenol product.
The Pictet-Spengler reaction is another significant condensation reaction, which involves the cyclization of a β-arylethylamine with an aldehyde or ketone under acidic conditions. wikipedia.org While the classic Pictet-Spengler reaction utilizes electron-rich aromatic rings like indoles, variations exist for other aromatic systems. wikipedia.org The reaction is initiated by the formation of an iminium ion from the β-arylethylamine and the carbonyl compound. This is followed by an intramolecular electrophilic attack from the aromatic ring onto the iminium ion, leading to the formation of a new heterocyclic ring. wikipedia.org For a derivative of this compound to participate in a Pictet-Spengler type reaction, it would need to be modified to incorporate a β-aminoethyl side chain. The phenolic hydroxyl group would then activate the ring towards the intramolecular cyclization.
While specific examples detailing the participation of this compound in Mannich or Pictet-Spengler reactions are not prevalent in the literature, its structural similarity to other reactive phenols suggests its potential as a substrate in these transformations. The presence of the ethoxymethyl group is not expected to interfere with the fundamental reactivity of the phenolic ring in these condensation reactions.
Catalytic Transformations Involving this compound
Catalysis offers efficient and selective pathways for chemical transformations. This compound can be involved in various catalytic processes, including photoredox catalysis for functionalization, heterogeneous catalysis for deprotection, and metal-catalyzed cross-coupling reactions.
Visible-light photoredox catalysis has emerged as a powerful tool for organic synthesis, enabling reactions to proceed under mild conditions. One such application is the bromination of phenols. beilstein-journals.orgbeilstein-journals.org This method avoids the use of hazardous reagents like liquid bromine by generating the brominating species in situ. beilstein-journals.org
The reaction typically employs a ruthenium-based photocatalyst, such as [Ru(bpy)₃]Cl₂, and a bromine source like carbon tetrabromide (CBr₄). beilstein-journals.orgnih.gov The proposed mechanism involves the following key steps:
The photocatalyst, [Ru(bpy)₃]²⁺, absorbs visible light and is excited to a higher energy state, [Ru(bpy)₃]²⁺*.
The excited photocatalyst is oxidized by CBr₄ to [Ru(bpy)₃]³⁺, generating a bromide ion (Br⁻) and a tribromomethyl radical (•CBr₃). beilstein-journals.orgnih.gov
The highly oxidizing [Ru(bpy)₃]³⁺ then oxidizes the bromide ion to generate the active brominating species. beilstein-journals.org
The phenol substrate undergoes electrophilic aromatic substitution with the generated bromine species to yield the brominated phenol.
This methodology has been successfully applied to a wide range of phenols, including those with various protecting groups. beilstein-journals.org For instance, phenols protected with methoxymethyl (MOM) groups undergo a tandem bromination/deprotection reaction to yield the corresponding bromophenols. beilstein-journals.org Given the structural similarity, this compound would be expected to exhibit similar reactivity. The reaction would likely lead to the formation of brominated derivatives of this compound, with the substitution pattern directed by the hydroxyl group to the ortho and para positions.
| Substrate (Protecting Group) | Product | Yield (%) |
|---|---|---|
| p-Methoxy-MOM-phenol | 2-Bromo-4-methoxyphenol | Data Not Available |
| p-Methyl-MOM-phenol | 2-Bromo-4-methylphenol | 97 |
| p-Methoxy-TMS-phenol | 2-Bromo-4-methoxyphenol | 88 |
| p-Methyl-TMS-phenol | 2-Bromo-4-methylphenol | 69 |
The ethoxymethyl group in this compound serves as a protecting group for the phenolic hydroxyl. Its removal, or deprotection, is a crucial step in many synthetic sequences. Heterogeneous catalysis offers a practical and environmentally friendly approach for this transformation, as the catalyst can be easily separated from the reaction mixture and potentially reused. acs.org
Various solid acid catalysts have been shown to be effective for the deprotection of similar phenolic ethers, such as methoxymethyl (MOM) ethers. acs.orgorganic-chemistry.org These catalysts include silica-supported sodium hydrogen sulfate (B86663) (NaHSO₄·SiO₂) and heteropolyacids like the Wells-Dawson acid. acs.orgresearchgate.net The deprotection reaction is typically carried out under mild conditions, often at room temperature, in an organic solvent like dichloromethane. organic-chemistry.org
The general principle involves the protonation of the ether oxygen by the solid acid catalyst, followed by the cleavage of the carbon-oxygen bond to release the free phenol and a byproduct. The use of a heterogeneous catalyst simplifies the work-up procedure, which typically involves just filtration of the catalyst and evaporation of the solvent. organic-chemistry.org
| Catalyst | Substrate Type | Typical Conditions | Reference |
|---|---|---|---|
| NaHSO₄·SiO₂ | Phenolic MOM ethers | Dichloromethane, Room Temperature | acs.orgorganic-chemistry.org |
| Wells-Dawson Heteropolyacid | Phenolic MOM ethers | Methanol (B129727), 65°C | researchgate.net |
| Montmorillonite K10 | Silyl (B83357) ethers | Methanol/Water | acs.org |
| NH₄HSO₄@SiO₂ | Tetrahydropyranyl (THP) ethers | 2-Methyltetrahydrofuran, Room Temperature | beilstein-journals.org |
This approach is highly chemoselective, often leaving other sensitive functional groups intact. organic-chemistry.org Given that methoxyethoxymethyl (MEM) ethers can be deprotected under these conditions, it is highly probable that the ethoxymethyl ether of this compound would also be efficiently cleaved. acs.org
Palladium-catalyzed cross-coupling reactions are powerful methods for the formation of carbon-carbon bonds. The Heck and Sonogashira reactions are prominent examples.
The Heck reaction involves the coupling of an unsaturated halide (or triflate) with an alkene in the presence of a palladium catalyst and a base. wikipedia.orgyoutube.com The catalytic cycle generally involves the oxidative addition of the halide to a Pd(0) species, followed by insertion of the alkene into the palladium-carbon bond, β-hydride elimination to release the product, and reductive elimination to regenerate the catalyst. wikipedia.org
The Sonogashira reaction is the coupling of a terminal alkyne with an aryl or vinyl halide, catalyzed by a palladium complex and a copper(I) co-catalyst. wikipedia.orgnrochemistry.com The reaction mechanism involves two interconnected catalytic cycles. In the palladium cycle, oxidative addition of the halide to Pd(0) is followed by transmetalation from a copper acetylide intermediate and subsequent reductive elimination. The copper cycle facilitates the formation of the reactive copper acetylide. nrochemistry.com
For this compound to participate in these reactions as the aromatic partner, it would first need to be converted into an aryl halide or triflate. For example, bromination of this compound would yield a bromo-derivative that could then be subjected to Heck or Sonogashira coupling conditions. The phenolic hydroxyl group, even in its protected form, would influence the electronic properties of the aryl halide and thus its reactivity in the oxidative addition step. While specific examples of this compound in Heck or Sonogashira reactions are not readily found in the literature, the general applicability of these reactions to a wide range of functionalized aryl halides suggests that suitable derivatives of this compound could be successfully employed.
Gas-Phase Reactions and Ion Chemistry
The study of gas-phase reactions provides fundamental insights into the intrinsic reactivity of molecules, free from solvent effects.
Information specifically detailing the gas-phase reaction of this compound with methylthiomethyl cations is scarce. However, the general reactivity of phenols in the gas phase with electrophiles can be considered. Phenols can react with various electrophiles in the gas phase, and the reaction pathways are influenced by the nature of the electrophile and the structure of the phenol. For instance, the gas-phase reaction of phenol with NO₃ radicals has been studied and shown to yield nitrated products. nih.gov
In a hypothetical gas-phase reaction between this compound and an electrophile like the methylthiomethyl cation (CH₃SCH₂⁺), the reaction would likely proceed via electrophilic attack on the aromatic ring. The hydroxyl group would activate the ring, directing the addition to the ortho and para positions. The outcome of such a reaction would depend on the stability of the resulting intermediate ions and the potential for subsequent rearrangements or fragmentation. Without specific experimental data, the precise nature of the products remains speculative.
Hydrogen Scrambling Phenomena in this compound
Hydrogen scrambling, the positional interchange of hydrogen atoms within a molecule or ion, is a well-documented phenomenon in the gas-phase chemistry of organic compounds, particularly during mass spectrometric analysis. While direct experimental studies detailing hydrogen scrambling specifically in this compound are not extensively available in the reviewed literature, the chemical structure of this compound suggests a propensity for such rearrangements based on established mechanistic principles observed in substituted phenols and related aromatic ethers.
The presence of multiple sources of hydrogen atoms—phenolic hydroxyl, ethoxymethyl side chain, and the aromatic ring—creates a molecular environment conducive to hydrogen exchange under energetic conditions, such as those employed in electron ionization mass spectrometry (EI-MS). The fragmentation pathways of similar ortho-substituted phenols often involve complex rearrangements where the identity of the initially distinct hydrogen atoms is lost prior to or during fragmentation.
Mechanistic investigations into compounds with similar functionalities, such as ethoxy and methoxymethyl substituted phenylacetones, indicate that the ortho-position of the substituent plays a crucial role in directing fragmentation and potential rearrangement processes. For this compound, it is plausible that upon ionization, the molecular ion undergoes intramolecular interactions that facilitate the migration of hydrogen atoms.
One potential pathway for hydrogen scrambling involves the formation of a six-membered transition state, a common feature in gas-phase ion chemistry, such as the McLafferty rearrangement. Although a classic McLafferty rearrangement is less likely given the absence of a suitable gamma-hydrogen relative to a carbonyl group, analogous hydrogen transfer processes can be envisaged. For instance, a hydrogen atom from the ethoxy group could be transferred to the phenolic oxygen or the aromatic ring, leading to a transient intermediate that facilitates the scrambling of hydrogen positions.
Another proposed mechanism for hydrogen scrambling in aromatic compounds involves ring expansion and contraction cycles, where the aromatic ring temporarily forms a less stable, larger ring structure, allowing for the repositioning of substituents and, consequently, hydrogen atoms.
Detailed analysis of the fragmentation patterns of this compound and its deuterated analogues would be necessary to definitively map the extent and mechanism of hydrogen scrambling. High-resolution mass spectrometry and tandem mass spectrometry (MS/MS) experiments could provide evidence for these phenomena by tracking the distribution of deuterium labels in the fragment ions.
A hypothetical fragmentation table for this compound is presented below to illustrate the potential ions that could be formed. The relative abundances would be key indicators of the stability of these ions and the favorability of different fragmentation and rearrangement pathways, including those involving hydrogen scrambling.
| m/z | Proposed Fragment Ion | Possible Formation Pathway |
| 152 | [C₉H₁₂O₂]⁺• | Molecular Ion |
| 123 | [C₇H₇O₂]⁺ | Loss of an ethyl radical (•C₂H₅) |
| 107 | [C₇H₇O]⁺ | Loss of a formaldehyde (B43269) (CH₂O) and a methyl radical (•CH₃) following rearrangement |
| 94 | [C₆H₆O]⁺• | Phenol radical cation, formed via cleavage of the C-C bond of the side chain with hydrogen transfer |
| 77 | [C₆H₅]⁺ | Phenyl cation, loss of the ethoxymethyl and hydroxyl groups |
This table is illustrative and based on general fragmentation principles of similar compounds. Actual fragmentation patterns may vary.
Further research employing isotopic labeling and computational chemistry would be invaluable in elucidating the precise mechanisms and quantitative extent of hydrogen scrambling in this compound, providing deeper insights into its gas-phase ion chemistry.
Biological Activities and Medicinal Chemistry Research
Antimicrobial Properties and Efficacy
Direct studies on the antimicrobial properties of 2-(Ethoxymethyl)phenol are not prevalent in the current body of scientific literature. However, the broader class of phenolic compounds is well-known for antimicrobial effects. nih.gov Phenols and their derivatives typically exert their action by denaturing and coagulating microbial proteins, leading to cell damage and death. nih.gov
The introduction of an ethoxymethyl group to the phenol (B47542) backbone, as in this compound, modifies its physicochemical properties, such as lipophilicity. Such modifications can influence how the molecule interacts with bacterial cell membranes. For instance, studies on other naturally occurring phenolic derivatives, like eugenol (B1671780) and carvacrol, have shown that alterations to their side chains significantly impact their potency against both planktonic cells and biofilms. frontiersin.org While these findings relate to different phenol derivatives, they underscore the principle that functionalization of the phenol ring can modulate antimicrobial efficacy. frontiersin.orgmdpi.com Without direct experimental data, the specific antimicrobial spectrum and efficacy of this compound remain speculative.
Antioxidant Activity and Cytogenotoxic Properties
Specific research detailing the antioxidant and cytogenotoxic profile of this compound is limited. However, information on its structural isomer, 4-(Ethoxymethyl)phenol, indicates potent antioxidant activity. medchemexpress.com This isomer, found in Amburana cearensis leaf extract, has also been noted for its in vitro cytogenotoxic properties. medchemexpress.com
Phenolic compounds, in general, are recognized as effective antioxidants due to the ability of the hydroxyl group to donate a hydrogen atom and stabilize free radicals. It is plausible that this compound shares these antioxidant capabilities.
Regarding cytogenotoxicity, studies on other phenol derivatives, such as 2-chlorophenol, have demonstrated genotoxic effects in assays like the Allium cepa test, where it induced chromosomal abnormalities and DNA damage. nih.gov These findings highlight that while the phenol scaffold can confer beneficial antioxidant effects, derivatives can also possess properties that are damaging to cells. The specific cytogenotoxic potential of this compound has not been explicitly determined.
Table 1: Reported Properties of a Structural Isomer
| Compound | Reported Activity | Source/Context |
|---|---|---|
| 4-(Ethoxymethyl)phenol | Potent Antioxidant | Isolated from Amburana cearensis leaf extract medchemexpress.com |
| 4-(Ethoxymethyl)phenol | In vitro Cytogenotoxic Properties | Observed in laboratory studies medchemexpress.com |
Receptor Agonist/Antagonist Studies
There is currently no specific evidence in the scientific literature to suggest that this compound acts as an agonist for melatonin (B1676174) receptors (MT1 and MT2). Research into melatonin receptor agonists has largely focused on melatonin itself and its synthetic derivatives, such as agomelatine (B1665654) and ramelteon, which are designed to mimic the structure and function of the natural hormone. nih.govmdpi.com Studies have identified that certain phenols isolated from natural sources, like the herb Gastrodia elata, can exhibit agonistic effects on melatonin receptors, but these are structurally distinct, complex polybenzyls. researchgate.net The structural requirements for binding to and activating melatonin receptors are quite specific, and there is no indication that the simple structure of this compound meets these criteria. nih.govnih.gov
G-protein-coupled receptors (GPCRs) are a vast and diverse family of receptors, and they are the targets for a significant portion of pharmaceuticals. nih.govplos.org While many phenolic compounds interact with various GPCRs, there are no specific studies identifying this compound as an agonist for any particular GPCR. The activity of a ligand at a GPCR is highly dependent on its ability to bind to the receptor and stabilize an active conformation. bris.ac.uk Research on other phenolic structures, such as 2-phenoxy-nicotinamides, has identified potent agonists for specific GPCRs like GPBAR1. nih.gov Similarly, certain m-aryloxy phenols have been synthesized as intermediates for compounds targeting the κ opioid receptor, another GPCR. nih.gov However, this line of research has not been extended to this compound.
Interaction Studies with Biological Macromolecules
Direct experimental studies on the interaction of this compound with specific biological macromolecules like proteins or polysaccharides are not available. However, the general principles of phenol-protein interactions can provide a theoretical basis for its likely behavior. The binding of phenolic compounds to proteins is driven by non-covalent forces, primarily hydrophobic interactions and hydrogen bonding. researchgate.netnih.gov
A study on various phenol derivatives and their binding to human serum albumin (HSA) concluded that binding is primarily governed by hydrophobic bonds. nih.gov The study also found a direct correlation between the percent of binding and the molecular weight of the phenol derivative. nih.gov Given that this compound has a higher molecular weight and increased lipophilicity compared to unsubstituted phenol, it is expected to bind to serum proteins like albumin. This binding could affect its distribution and bioavailability in a biological system. nih.gov
Table 2: General Principles of Phenol Derivative-Protein Interactions
| Driving Force | Structural Influence | Potential Consequence for this compound |
|---|---|---|
| Hydrophobic Interactions | Increased molecular weight and lipophilicity enhance binding. nih.gov | Likely binds to hydrophobic pockets in proteins like serum albumin. |
| Hydrogen Bonding | The phenolic hydroxyl group can act as a hydrogen bond donor. nih.gov | Can form hydrogen bonds with amino acid residues on protein surfaces. |
Design and Synthesis of Bioactive Analogues
Medicinal Chemistry Perspectives on Related Oxazine (B8389632) Derivatives
Oxazine derivatives are a significant class of heterocyclic compounds that have garnered substantial interest in medicinal chemistry due to their broad spectrum of biological activities. nih.govgoogle.com While there is no specific research available on oxazine derivatives of this compound, we can look at the general synthesis and importance of a related class, the 1,3-benzoxazines, which could theoretically be synthesized from this compound.
1,3-Benzoxazines are typically synthesized through a Mannich-type condensation reaction involving a phenol, a primary amine, and formaldehyde (B43269). ikm.org.myresearchgate.net This synthetic versatility allows for the creation of a diverse library of benzoxazine (B1645224) derivatives from various substituted phenols and amines. ikm.org.my These compounds have been investigated for a range of pharmacological activities, including:
Antimicrobial properties google.com
Anti-inflammatory effects
Anticancer activity nih.gov
Antitubercular applications nih.gov
The biological activity of these molecules is often attributed to the rigid heterocyclic ring system which can interact with various biological targets. For instance, some benzoxazine derivatives have shown potential as cytotoxic agents against cancer cell lines. nih.gov The general synthetic route to 1,3-benzoxazines is presented in the table below.
| Reactants | Reaction Type | Product |
| Phenol, Primary Amine, Formaldehyde | Mannich Condensation | 1,3-Benzoxazine |
It is important to note that without experimental data, the synthesis of a benzoxazine from this compound and the biological activity of the resulting compound remain purely hypothetical.
Structure-Activity Relationship (SAR) Studies
Structure-Activity Relationship (SAR) studies are crucial in medicinal chemistry for optimizing the biological activity of a compound by modifying its chemical structure. There are no specific SAR studies available for this compound. However, general SAR principles for phenolic compounds can provide some insights.
The biological activity of phenols, particularly their antioxidant properties, is heavily influenced by the nature and position of substituents on the aromatic ring. nih.gov Key factors include:
The Phenolic Hydroxyl Group: The hydrogen atom of the hydroxyl group is crucial for the radical scavenging activity of many phenolic antioxidants. mdpi.com
Electron-Donating Groups: Substituents that donate electrons to the aromatic ring can stabilize the phenoxyl radical formed after hydrogen donation, thereby enhancing antioxidant activity. mdpi.com The ethoxymethyl group at the ortho position of this compound contains ether linkages, which can influence the electronic properties of the phenol.
Steric Hindrance: The size and position of substituents near the hydroxyl group can affect its reactivity and ability to interact with biological targets.
Quantitative structure-activity relationship (QSAR) models for various series of substituted phenols have been developed to predict their toxicity and antioxidant activity based on physicochemical parameters like the octanol/water partition coefficient (log Kow) and electronic parameters like the Hammett sigma constant (σ). nih.govnih.gov These models mathematically correlate the chemical structure with biological activity.
The following table summarizes the general influence of substituents on the antioxidant activity of phenolic compounds.
| Substituent Property | Effect on Antioxidant Activity | Rationale |
| Electron-donating | Generally increases | Stabilizes the resulting phenoxyl radical. |
| Electron-withdrawing | Generally decreases | Destabilizes the phenoxyl radical. |
| Steric hindrance near -OH | Can increase or decrease | May enhance selectivity or hinder interaction with radicals. |
These general principles provide a framework for predicting how modifications to the structure of this compound might influence its biological activity. However, without specific experimental data, these remain general guidelines.
Applications in Materials Science and Industrial Chemistry
Role as a Building Block for Polymers and Resins
Phenolic compounds are foundational precursors for synthesizing thermosetting polymers, such as phenolic resins and polybenzoxazines, which are valued for their high thermal stability, chemical resistance, and mechanical strength. researchgate.netwikipedia.org 2-(Ethoxymethyl)phenol, as a substituted phenol (B47542), can be used as a monomer in these polymerization processes to create materials with tailored characteristics.
Benzoxazine (B1645224) monomers are typically synthesized through the reaction of a phenol, a primary amine, and formaldehyde (B43269). researchgate.net A key application for phenolic compounds like this compound is in the creation of more complex structures, such as tris(benzoxazine) derivatives. These are synthesized via a condensation reaction between a substituted phenol and a multifunctional amine source like hexakis(methoxymethyl)melamine (HMMM). acs.org In this reaction, the phenolic compound reacts with the methoxymethyl groups of the HMMM in the presence of an acid catalyst, leading to the formation of the characteristic oxazine (B8389632) ring structure. The resulting tris(benzoxazine) molecules contain three benzoxazine moieties linked to a central triazine core, creating a monomer with a high potential for cross-linking. acs.org
| Reactant Type | Example Compound | Role in Synthesis |
|---|---|---|
| Phenolic Compound | This compound | Forms the phenolic backbone of the benzoxazine ring. |
| Amine/Formaldehyde Source | Hexakis(methoxymethyl)melamine (HMMM) | Provides the amine and formaldehyde equivalents for oxazine ring formation. |
| Catalyst | Dinonylnaphthalenedisulfonic acid (DNNDSA) | Facilitates the condensation reaction. acs.org |
Benzoxazine monomers, including derivatives synthesized from this compound, undergo thermal cross-linking through a process known as ring-opening polymerization (ROP). rsc.org When heated, the oxazine ring opens without the release of any volatile byproducts, which is a significant advantage over traditional phenolic resins that release water during curing. mdpi.com This ring-opening reaction creates a highly cross-linked polymer network, known as polybenzoxazine. researchgate.net
The resulting thermoset material exhibits excellent properties, including:
High thermal stability and a high char yield. bohrium.com
Superior mechanical strength. researchgate.net
Excellent chemical and moisture resistance. researchgate.net
Good electrical insulating properties. mdpi.com
The cross-linking process transforms the monomeric or oligomeric benzoxazine precursors into a rigid, three-dimensional network, making them suitable for high-performance applications in the aerospace, electronics, and automotive industries. mdpi.comakrochem.com
Use in Adhesives and Coatings Formulations
Phenolic resins are widely used in formulations for adhesives and protective coatings due to their strong adhesion to various substrates, durability, and resistance to chemicals and high temperatures. wikipedia.orgakrochem.com The ability of these resins to form robust, cross-linked networks makes them ideal binders in composites and laminates. researchgate.net
In the field of dental materials, resin-based composites and adhesives rely on photoinitiators to trigger the polymerization (curing) process upon exposure to light. These systems typically consist of a photosensitizer that absorbs light and an optional co-initiator. nih.gov The most common photoinitiating system used in dental composites is based on camphorquinone (CQ), a Type II photoinitiator that requires a co-initiator, usually a tertiary amine. nih.govpocketdentistry.com
Type I photoinitiators, such as bisacylphosphine oxide (BAPO), are also used and have the advantage of not requiring a co-initiator as they cleave directly into free radicals upon light absorption. nih.govpocketdentistry.com While the monomer backbone of many dental adhesives is composed of methacrylate derivatives, the development of effective photoinitiator systems is crucial for ensuring complete and durable polymerization, especially in the challenging oral environment. nih.gov
Flavor and Fragrance Industry Applications
Beyond materials science, this compound is utilized in the flavor and fragrance industry. It is valued for its specific sensory characteristics, contributing to the complex profiles of various scents and flavors. The compound is listed with FEMA (Flavor and Extract Manufacturers Association) number 3485. nih.gov
Its organoleptic properties are described as having a sweet, smoky, and vanillic character. nih.govthegoodscentscompany.com This profile makes it a useful ingredient in creating fragrances with warm and rich notes.
| Property | Description | Source |
|---|---|---|
| Odor Type | Smoky, sweet, vanilla, castoreum | thegoodscentscompany.com |
| FEMA Number | 3485 | nih.gov |
| Appearance | Colorless to yellowish oily liquid | nih.gov |
| Use Classification | Flavoring Agent / Fragrance Ingredient | nih.gov |
Ingredients used in the fragrance industry undergo rigorous safety assessments to ensure they are safe for consumer use. These evaluations are often conducted by bodies such as the Research Institute for Fragrance Materials (RIFM). nih.govnih.gov The safety assessment process examines various endpoints, including genotoxicity, skin sensitization, and systemic toxicity. researchgate.net For instance, the safety of related compounds like 2-ethoxy-4-(methoxymethyl)phenol has been assessed by RIFM. nih.govresearcher.life
Furthermore, the Joint FAO/WHO Expert Committee on Food Additives (JECFA) evaluated o-(Ethoxymethyl)phenol for its use as a flavoring agent and concluded that there is "No safety concern at current levels of intake when used as a flavouring agent". nih.gov
This compound: A Chemical Compound Analysis
This compound is an organic compound with the chemical formula C₉H₁₂O₂. It is structurally a phenol substituted with an ethoxymethyl group at the ortho position. This compound is also known by other names such as o-(Ethoxymethyl)phenol and alpha-Ethoxy-o-cresol. nih.gov
Chemical and Physical Properties
This compound is a colorless to yellowish oily liquid with a sweet, smoky, and vanilla-like odor. nih.gov It is slightly soluble in water but soluble in oils. nih.gov The basic properties of this compound are summarized in the table below.
| Property | Value |
| Molecular Formula | C₉H₁₂O₂ |
| Molar Mass | 152.19 g/mol |
| CAS Number | 20920-83-6 |
| Boiling Point | 111-113 °C at 20 mmHg |
| Density | 1.047-1.052 g/cm³ |
| Refractive Index | 1.517-1.523 |
Despite the presence of reactive phenolic hydroxyl and ether functional groups, which could theoretically allow for its use in polymer synthesis or as a building block in industrial chemistry, extensive searches of scientific literature and patent databases did not yield any specific applications of this compound in materials science. There is no readily available information on its use as a monomer for the synthesis of polymers, such as phenolic resins or other thermosetting or thermoplastic materials. Furthermore, no documented industrial applications in the formulation of resins or coatings were found.
Intermediates in Pharmaceutical Synthesis
Phenolic compounds are a common structural motif in many pharmaceutical agents. The structure of this compound, containing both a phenol and an ether, suggests its potential as an intermediate in the synthesis of more complex molecules. However, a thorough review of the chemical and pharmaceutical literature did not reveal any instances of this compound being used as a starting material or intermediate in the synthesis of any known active pharmaceutical ingredients (APIs) or drug candidates.
Potential in Organic Electronics
The field of organic electronics utilizes carbon-based materials in electronic devices. Phenolic compounds can sometimes be precursors to electroactive polymers. However, there is no published research or any data to suggest that this compound possesses any specific electrical or optical properties that would make it a candidate for applications in organic electronics. Searches for its use in devices such as organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), or organic photovoltaics (OPVs) did not provide any relevant results.
Environmental Studies and Ecotoxicological Assessment
Environmental Occurrence and Distribution of Phenols
Once released into the environment, the distribution of phenolic compounds is governed by their physicochemical properties. More water-soluble phenols are often detected in surface and groundwater, while less soluble, more hydrophobic phenols, such as nonylphenol and octylphenol, tend to partition into sediments and soil. nih.govresearchgate.net The environmental concentrations can vary widely, with higher levels typically found near industrial discharge points. nih.gov For instance, concentrations of various alkylphenol ethoxylate (APE) metabolites in treated wastewater effluents have been reported to range from < 0.1 to 369 µg/L in the US and up to 330 µg/L in the UK. nih.gov
Degradation Pathways in Aquatic Systems
While specific degradation pathways for 2-(Ethoxymethyl)phenol have not been documented, the degradation of phenolic compounds in aquatic environments proceeds through several mechanisms.
Phenolic compounds can undergo photooxidation, a process driven by sunlight, which can contribute to their degradation in surface waters. Chemical oxidation is another significant pathway. Advanced oxidation processes, such as those involving Fenton's reagent (a solution of hydrogen peroxide and an iron catalyst), have been shown to effectively degrade phenol (B47542) by generating highly reactive hydroxyl radicals. This process breaks down the aromatic ring, leading to the formation of intermediates like catechol and hydroquinone, which are subsequently oxidized into short-chain organic acids.
Biodegradation is a primary mechanism for the removal of phenolic compounds from the environment. A wide variety of microorganisms, including bacteria, fungi, and algae, can utilize phenols as a source of carbon and energy. nih.govmdpi.com The biodegradation of cresols, which are structurally related to this compound, has been observed to be more favorable under sulfate-reducing conditions compared to methanogenic conditions in anoxic aquifers. nih.govosti.gov For example, p-cresol (B1678582) degradation under sulfate-reducing conditions involves the oxidation of the methyl group to form p-hydroxybenzoate. nih.govosti.gov The efficiency of biodegradation depends on factors such as the concentration of the pollutant, pH, temperature, and the presence of other nutrients. mdpi.com
Table 1: Examples of Microorganisms Capable of Degrading Phenolic Compounds This table presents general data for various phenolic compounds and not specifically for this compound.
| Microorganism Type | Genus/Species Examples | Phenolic Compound Degraded |
|---|---|---|
| Bacteria | Pseudomonas sp. | Phenol, Cresols |
| Acinetobacter sp. | Phenol | |
| Bacillus sp. | Phenol | |
| Fungi | Candida tropicalis | Phenol |
| Phanerochaete chrysosporium | Phenol | |
| Algae | Selenastrum capricornutum | o-cresol |
| Scenedesmus obliquus | o-cresol |
Sorption to Sediment and Particulates
Studies on the sorption of this compound to sediment and particulates are not available. However, for the broader class of phenolic compounds, sorption is a key process influencing their environmental fate and transport. nih.gov The tendency of a phenol to adsorb to soil and sediment is related to its hydrophobicity, often indicated by the octanol-water partition coefficient (Kow). nih.gov Compounds with high Kow values, like nonylphenol, partition more readily into organic-rich sediments. nih.gov The characteristics of the sediment, such as particle size, organic matter content, and clay mineralogy, also play a crucial role. This process can act as both a sink, removing the compounds from the water column, and a long-term source, as they can be released back into the water over time.
Leaching Studies and Potential Environmental Risk
Specific leaching studies for this compound have not been identified. Leaching is the process by which chemicals move through the soil profile with water, potentially contaminating groundwater. The mobility of phenolic compounds in soil is influenced by their water solubility and sorption characteristics. nih.gov Compounds that are highly water-soluble and have low sorption coefficients are more likely to leach. researchgate.net For instance, a study on soils from an oil-shale region showed that only a small fraction (5.8%) of the total phenols present were water-extractable and thus available for leaching, indicating that a significant portion was strongly bound to soil particles. nih.gov The potential environmental risk from leaching is the contamination of groundwater resources, which can serve as drinking water sources.
Environmental Prioritization and Risk Assessment Methodologies
A specific environmental risk assessment for this compound is not publicly documented. However, established methodologies are used for phenolic compounds and other chemicals. researchgate.netrivm.nl These assessments typically involve comparing the Predicted Environmental Concentration (PEC) with the Predicted No-Effect Concentration (PNEC). researchgate.net The PEC is estimated based on the substance's usage volume and release patterns, while the PNEC is derived from ecotoxicity data from organisms at different trophic levels (e.g., algae, invertebrates, fish). researchgate.net If the PEC/PNEC ratio is below one, the environmental risk is generally considered to be low. researchgate.net For chemicals with limited data, quantitative structure-activity relationships (QSAR) and the Threshold of Toxicological Concern (TTC) approach may be used to estimate toxicity and prioritize substances for further testing and assessment. researchgate.netrivm.nlservice.gov.uk
Future Research Directions and Emerging Areas
Exploration of Novel Synthetic Pathways for Enhanced Selectivity and Sustainability
Future research will likely focus on developing synthetic routes for 2-(Ethoxymethyl)phenol and its derivatives that align with the principles of green chemistry. uniroma1.itijesrr.org The goal is to move beyond traditional methods, which may involve harsh reagents and generate significant waste, towards more atom-economical and environmentally benign processes. nih.gov
Key areas of exploration include:
Catalytic Processes: Investigating the use of novel catalysts, such as biocatalysts (enzymes) or heterogeneous catalysts, could lead to reactions with higher selectivity and efficiency under milder conditions. ijesrr.org This reduces energy consumption and the formation of unwanted byproducts.
Renewable Feedstocks: Research into synthesizing phenolic structures from renewable resources like lignin (B12514952) is a growing field. researchgate.net Future pathways could involve deriving the basic phenol (B47542) scaffold from biomass, significantly improving the sustainability profile of this compound production. researchgate.net
Flow Chemistry: The application of continuous flow reactors offers advantages in terms of safety, scalability, and process control. Developing a flow-based synthesis for this compound could lead to more efficient and consistent production.
Advanced Spectroscopic Characterization Techniques
While standard spectroscopic methods like Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are fundamental for structural elucidation, future research will leverage more advanced and hyphenated techniques for a deeper understanding of this compound and its derivatives. chemicalbook.comnist.govlibretexts.org
The integration of computational chemistry with experimental spectroscopy is a powerful emerging trend. researchgate.net For instance, Density Functional Theory (DFT) calculations can be used to predict spectroscopic properties (like vibrational frequencies or NMR chemical shifts) and compare them with experimental data. This synergy allows for a more detailed analysis of molecular geometry, electronic structure, and intermolecular interactions, as demonstrated in studies of related phenol derivatives. researchgate.net
Future characterization may involve:
Two-Dimensional NMR Techniques: Advanced 2D NMR experiments (e.g., COSY, HSQC, HMBC) will be crucial for unambiguously assigning the structure of more complex derivatives.
High-Resolution Mass Spectrometry (HRMS): HRMS provides highly accurate mass measurements, which are essential for confirming elemental composition and identifying unknown metabolites or degradation products in biological or environmental studies. mdpi.com
Solid-State NMR and X-ray Crystallography: For derivatives that are solid at room temperature, these techniques can provide invaluable information about the crystal packing and conformation in the solid state. researchgate.net
Table 1: Spectroscopic Techniques for Characterization
| Technique | Type of Information Provided |
|---|---|
| ¹H and ¹³C NMR | Provides information on the chemical environment of hydrogen and carbon atoms, crucial for determining the basic carbon-hydrogen framework. libretexts.orghmdb.cachemicalbook.com |
| Mass Spectrometry (MS) | Determines the molecular weight and fragmentation pattern, helping to confirm the molecular formula. nist.govmassbank.eu |
| Infrared (IR) Spectroscopy | Identifies functional groups present in the molecule, such as the hydroxyl (-OH) and ether (C-O-C) groups. libretexts.orgresearchgate.net |
| UV-Vis Spectroscopy | Provides information on the electronic transitions within the molecule, particularly related to the aromatic ring. researchgate.netnih.gov |
| X-ray Crystallography | Determines the precise three-dimensional arrangement of atoms in a crystalline solid. researchgate.net |
High-Throughput Screening and Combinatorial Chemistry for Bioactivity Discovery
To unlock the potential therapeutic or biological applications of this compound, future research will likely employ high-throughput screening (HTS) and combinatorial chemistry. wikipedia.org These strategies allow for the rapid synthesis and evaluation of a large number of structurally related compounds, known as a library. ijfans.org
The process would involve:
Library Synthesis: Creating a library of derivatives by systematically modifying the this compound scaffold. This could involve altering substituents on the aromatic ring or changing the ethoxy group. Solid-phase synthesis is a common technique used to simplify the purification of the resulting library members. wikipedia.org
High-Throughput Screening: Screening the entire library of compounds simultaneously against a specific biological target (e.g., an enzyme or receptor) to identify "hits" – compounds that exhibit a desired activity.
Hit-to-Lead Optimization: Further modifying the structure of the most promising "hits" to improve their potency, selectivity, and other pharmacological properties.
This approach dramatically accelerates the early stages of drug discovery compared to traditional one-compound-at-a-time synthesis and testing. ijfans.org
Integration of Artificial Intelligence and Machine Learning in Compound Design
Artificial intelligence (AI) and machine learning (ML) are set to revolutionize chemical research. In the context of this compound, these computational tools can be used to:
Predict Properties: AI models can be trained on existing chemical data to predict the physicochemical properties, biological activity, or toxicity of novel, yet-to-be-synthesized derivatives. This allows researchers to prioritize the most promising candidates for synthesis, saving time and resources.
De Novo Design: Generative AI models can design entirely new molecules based on the this compound scaffold, optimized for a specific target or desired property profile.
Synthetic Route Prediction: AI tools can analyze the structure of a target derivative and suggest the most efficient and sustainable synthetic pathways.
Sustainable Chemical Processes and Green Chemistry Applications
The principles of green chemistry are paramount for the future of chemical manufacturing. uniroma1.it For this compound, this involves a holistic approach to its lifecycle. researchgate.net Key research areas include the development of processes that:
Utilize Greener Solvents: Replacing traditional volatile organic solvents with safer alternatives like water, supercritical fluids (e.g., CO₂), or ionic liquids. nih.gov
Improve Energy Efficiency: Designing reactions that can be conducted at ambient temperature and pressure, potentially through the use of photocatalysis or electrocatalysis. yedarnd.com
Design for Degradation: Intentionally designing derivatives of this compound that are effective for their intended purpose but will readily break down into benign substances in the environment after use.
Elucidation of Complex Biological Mechanisms and Drug Target Identification
While HTS can identify bioactive derivatives, a critical area of future research will be to understand how these molecules work at a cellular and molecular level. Phenol derivatives have been investigated for a wide range of biological activities, including as anesthetics and anti-ferroptotic agents. nih.govnih.gov
Future studies on this compound derivatives would need to:
Identify Molecular Targets: Determine the specific proteins, enzymes, or nucleic acids with which the active compounds interact.
Elucidate Mechanism of Action: Uncover the cascade of biochemical events that follow the binding of the compound to its target, leading to the observed biological effect.
In Vivo Studies: Progressing promising compounds from in vitro assays to in vivo models to evaluate their efficacy and behavior in a whole organism.
This fundamental biological research is essential for the translation of a bioactive compound into a potential therapeutic agent.
Development of Advanced Functional Materials
The phenolic structure of this compound makes it an interesting candidate as a monomer or building block for novel polymers and functional materials. Phenols are well-known precursors to phenolic resins (e.g., Bakelite), which possess excellent thermal and chemical resistance.
Future research could explore:
Polymer Synthesis: Using this compound as a monomer to create new polymers. The ethoxymethyl group could impart unique properties such as increased flexibility or altered solubility compared to traditional phenolic resins.
Functional Coatings and Adhesives: Developing high-performance coatings or adhesives based on polymers derived from this compound.
Crosslinking Agents: Investigating its potential as a crosslinking agent to modify the properties of other polymers, enhancing their durability or thermal stability.
By strategically incorporating this compound into larger molecular architectures, it may be possible to create advanced materials with tailored properties for a variety of applications.
Q & A
Basic Research Questions
Q. What analytical techniques are recommended for identifying and quantifying 2-(Ethoxymethyl)phenol in complex matrices?
- Methodology : Use gas chromatography-mass spectrometry (GC-MS) with optimized ionization parameters (e.g., electron ionization at 70 eV) for separation and identification. Calibration curves should be established using purified standards, and retention indices compared with literature values. For quantification, employ internal standards such as deuterated analogs to correct for matrix effects .
- Data Interpretation : Cross-validate results with nuclear magnetic resonance (NMR) spectroscopy (e.g., H and C NMR) to confirm structural assignments. Discrepancies in retention times or spectral matches may indicate isomerization or degradation during analysis .
Q. How can the purity of synthesized this compound be assessed?
- Methodology : Perform high-performance liquid chromatography (HPLC) with a reverse-phase C18 column and UV detection at 270 nm. Purity thresholds should exceed 95% for research-grade material. Combine with elemental analysis (C, H, N) to verify stoichiometric consistency .
- Contradictions : If GC-MS and HPLC yield conflicting purity values, investigate potential thermal degradation in GC systems by comparing results with non-thermal techniques like NMR .
Advanced Research Questions
Q. What strategies are effective for resolving contradictions in reported bioactivity data for this compound?
- Experimental Design :
Standardization : Ensure consistent sourcing of the compound (e.g., CAS 644-35-9) and validate purity across batches .
Dose-Response Studies : Use a range of concentrations (e.g., 1–100 µM) in cell-based assays to account for non-linear effects. Include positive and negative controls (e.g., phenol derivatives with known bioactivity).
Mechanistic Probes : Combine bioactivity assays with molecular docking studies to assess binding affinity to putative targets (e.g., enzymes or receptors).
- Data Analysis : Apply statistical models (e.g., ANOVA with post-hoc tests) to distinguish between batch effects and true biological variability .
Q. How can the environmental stability of this compound be evaluated under varying pH and temperature conditions?
- Methodology :
Degradation Studies : Incubate the compound in buffers (pH 4–10) at 25°C, 37°C, and 50°C. Sample aliquots at intervals (0, 24, 48, 72 hrs) and analyze via LC-MS to track degradation products.
2 Identification of Byproducts : Use high-resolution MS (HRMS) and fragmentation patterns to elucidate degradation pathways (e.g., hydrolysis of the ethoxymethyl group).
- Safety Considerations : Follow protocols for hazardous waste disposal, as outlined in safety data sheets (e.g., MedChemExpress guidelines for phenolic compounds) .
Synthetic and Mechanistic Questions
Q. What are the challenges in synthesizing this compound with high regioselectivity?
- Synthetic Routes :
- Route 1 : Alkylation of phenol with ethoxymethyl chloride in the presence of a base (e.g., KCO) under anhydrous conditions. Monitor reaction progress via thin-layer chromatography (TLC).
- Route 2 : Friedel-Crafts alkylation using ethanol and formaldehyde, though this may yield para-substituted byproducts requiring separation .
- Optimization : Use computational tools (e.g., DFT calculations) to predict reaction pathways and favor ortho-substitution. Verify regioselectivity via NOESY NMR to confirm spatial proximity of substituents .
Q. How does the electronic structure of this compound influence its reactivity in radical scavenging assays?
- Theoretical Framework : Perform density functional theory (DFT) calculations to map the molecule’s HOMO-LUMO gaps and identify reactive sites (e.g., phenolic -OH group). Compare with experimental ESR data to validate radical quenching efficiency.
- Experimental Validation : Use DPPH (2,2-diphenyl-1-picrylhydrazyl) assays to measure antioxidant activity. Correlate results with Hammett substituent constants to quantify electronic effects .
Safety and Compliance
Q. What protocols are essential for safe handling of this compound in laboratory settings?
- Precautions :
- Use fume hoods, nitrile gloves, and protective eyewear.
- Avoid skin contact; wash immediately with soap and water if exposed.
- Spill Management : Absorb spills with diatomaceous earth, decontaminate surfaces with ethanol, and dispose of waste via certified hazardous waste services .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
